molecular formula C10H8F2O3 B1619792 4-(Difluoromethoxy)cinnamic acid CAS No. 103962-07-8

4-(Difluoromethoxy)cinnamic acid

Cat. No. B1619792
CAS RN: 103962-07-8
M. Wt: 214.16 g/mol
InChI Key: OWLKYWTYLFJOGX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)cinnamic acid (4-DFCA) is an organic acid that has been extensively studied in the field of organic chemistry. It is a derivative of cinnamic acid, which is a naturally occurring compound found in plants, and is used in a variety of industrial and medical applications.

Scientific Research Applications

Antioxidant and Anticancer Properties Cinnamic acid derivatives are recognized for their antioxidant, anti-inflammatory, and cytotoxic properties. Research has shown that these compounds exhibit very good activity in different antioxidant assays and have been evaluated for their inhibitory effects on the proliferation of various cancer cell lines, although with low antitumor activity considering the IC50 values attained for the cell lines (E. Pontiki, D. Hadjipavlou-Litina, K. Litinas, G. Geromichalos, 2014).

Material Science Applications In material science, cinnamic acid derivatives have been used to develop green epoxy resins derived from renewable sources. An epoxy based on cinnamic acid (Cin-epoxy) demonstrated slightly more reactivity than traditional bisphenol A type epoxy, displaying good dynamic mechanical properties and thermal stability (J. Xin, Pei Zhang, Kunpeng Huang, Jinwen Zhang, 2014).

Cosmetics and UV Protection Cinnamic acid derivatives are extensively utilized in cosmetics, serving various functions such as UV protection and skin conditioning. Ester derivatives like ethylhexyl methoxycinnamate and others are employed as UV filters due to their efficient protection against ultraviolet radiation. However, their application is restricted by potential adverse effects, underscoring the need for careful consideration of concentration limits in cosmetic products (A. Gunia-Krzyżak, K. Słoczyńska, J. Popiół, P. Koczurkiewicz, H. Marona, E. Pękala, 2018).

Biochemical Insights and Enzymatic Studies The biochemical properties of cinnamic acid derivatives, including their role in enzymatic processes such as hydroxylation, have been extensively studied. These studies provide valuable insights into the metabolic pathways involving cinnamic acid and its derivatives, highlighting their significance in plant biochemistry and the potential for biotechnological applications (J. Potts, R. Weklych, E. Conn, J. Rowell, 1974).

Safety and Hazards

Include skin and eye irritation, respiratory irritation, and aquatic toxicity .

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the epithelial-mesenchymal transformation (EMT) process, which is a key factor in fibrosis .

Mode of Action

This compound interacts with its target, TGF-β1, by inhibiting the EMT process. This process involves the transformation of epithelial cells into mesenchymal cells, leading to excessive extracellular matrix deposition, a key characteristic of fibrosis . The compound achieves this by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are proteins involved in the signal transduction of TGF-β1 .

Biochemical Pathways

The TGF-β1/Smad pathway is the main biochemical pathway affected by this compound. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

The action of this compound results in the attenuation of TGF-β1-induced EMT in cells and the reduction of fibrosis. In the context of pulmonary fibrosis, for example, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, decrease collagen deposition, and reduce the expression of E-cadherin .

properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKYWTYLFJOGX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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